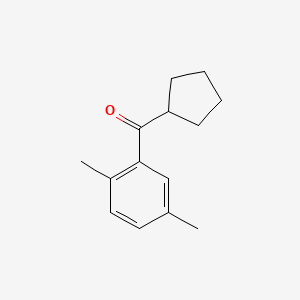

Cyclopentyl 2,5-dimethylphenyl ketone

説明

BenchChem offers high-quality Cyclopentyl 2,5-dimethylphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 2,5-dimethylphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

cyclopentyl-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-10-7-8-11(2)13(9-10)14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXIINHBJDLJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640561 | |

| Record name | Cyclopentyl(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27586-77-2 | |

| Record name | Cyclopentyl(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Cyclopentyl 2,5-dimethylphenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of Cyclopentyl 2,5-dimethylphenyl ketone, a molecule of interest in medicinal chemistry and organic synthesis. This document delves into the primary synthetic methodologies, with a detailed focus on the Friedel-Crafts acylation and a discussion of a viable Grignard reagent-based alternative. The guide is structured to provide not only procedural details but also the underlying mechanistic principles and practical considerations essential for successful synthesis. This work is intended to serve as a valuable resource for researchers and professionals in the fields of drug development and chemical synthesis, offering both theoretical grounding and actionable experimental protocols.

Introduction and Significance

Cyclopentyl 2,5-dimethylphenyl ketone is an aromatic ketone that holds potential as a building block in the synthesis of more complex molecular architectures. Aryl ketones, in general, are pivotal intermediates in the pharmaceutical and fine chemical industries. The specific combination of the cyclopentyl moiety and the 2,5-dimethylphenyl group in this target molecule offers a unique lipophilic and steric profile that can be exploited in the design of novel bioactive compounds. A thorough understanding of its synthesis is therefore crucial for its accessibility and further investigation.

Primary Synthetic Strategy: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the context of our target molecule, this translates to the acylation of 1,4-dimethylbenzene (p-xylene) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through a well-established mechanism. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. The electron-rich 2,5-dimethylphenyl ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Finally, a proton is abstracted from the ring, restoring aromaticity and yielding the desired ketone. The ketone product, being a Lewis base, will then form a complex with the Lewis acid catalyst, necessitating a hydrolytic workup to liberate the final product.

Caption: General mechanism for Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a projected methodology based on established procedures for similar Friedel-Crafts acylations.

Materials:

-

1,4-Dimethylbenzene (p-xylene)

-

Cyclopentanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add a solution of 1,4-dimethylbenzene (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Alternative Synthetic Route: Grignard Reaction

An alternative approach to the synthesis of Cyclopentyl 2,5-dimethylphenyl ketone involves the use of a Grignard reagent. This method offers flexibility as either the aryl or the cyclopentyl group can be the nucleophilic Grignard reagent. A plausible route involves the reaction of a 2,5-dimethylphenyl Grignard reagent with a cyclopentyl electrophile.

Conceptual Workflow

This synthetic strategy would proceed in two main steps:

-

Formation of the Grignard Reagent: 2,5-Dimethylbromobenzene would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 2,5-dimethylphenylmagnesium bromide.

-

Reaction with an Electrophile: The freshly prepared Grignard reagent would then be reacted with a suitable cyclopentyl electrophile, such as cyclopentanecarbonyl chloride or cyclopentanecarbonitrile. The use of a nitrile is often preferred as it can prevent the formation of a tertiary alcohol byproduct that can occur with acid chlorides.

Caption: Grignard synthesis workflow.

Projected Experimental Protocol: Grignard Reaction

This protocol is based on a known procedure for the synthesis of a similar ketone.

Materials:

-

2,5-Dimethylbromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Tetrahydrofuran (THF), anhydrous

-

Cyclopentanecarbonitrile

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents) and a crystal of iodine.

-

Add a small amount of a solution of 2,5-dimethylbromobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 2,5-dimethylbromobenzene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add a solution of cyclopentanecarbonitrile (0.9 equivalents) in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid.

-

Extract the mixture with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation or column chromatography.

Data Presentation and Characterization

As of the writing of this guide, specific experimental characterization data for Cyclopentyl 2,5-dimethylphenyl ketone is not widely available in the literature. However, based on the analysis of structurally similar compounds, the following data can be predicted.

Table 1: Predicted Spectroscopic Data for Cyclopentyl 2,5-dimethylphenyl ketone

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons: ~7.0-7.2 ppm (multiplet, 3H); Cyclopentyl methine proton: ~3.5-3.8 ppm (multiplet, 1H); Methyl protons: ~2.3-2.5 ppm (singlets, 6H); Cyclopentyl methylene protons: ~1.5-2.0 ppm (multiplets, 8H) |

| ¹³C NMR | Carbonyl carbon: ~200-205 ppm; Aromatic carbons: ~125-140 ppm; Cyclopentyl methine carbon: ~45-50 ppm; Cyclopentyl methylene carbons: ~25-35 ppm; Methyl carbons: ~20-22 ppm |

| IR (Infrared) | Strong C=O stretch: ~1680-1690 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; Aliphatic C-H stretch: ~2850-2960 cm⁻¹ |

| Mass Spec (MS) | Predicted molecular ion (M⁺) peak at m/z = 202.3 |

Conclusion

The synthesis of Cyclopentyl 2,5-dimethylphenyl ketone can be effectively achieved through Friedel-Crafts acylation of 1,4-dimethylbenzene with cyclopentanecarbonyl chloride. This method is generally high-yielding and proceeds via a well-understood mechanism. An alternative Grignard-based approach provides a flexible and reliable synthetic route. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to synthesize this valuable chemical intermediate. Further experimental work is encouraged to establish a definitive set of characterization data for this compound.

References

- Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.

- Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963-1965; Vols. 1-4.

- Pearson, D. E.; Buehler, C. A. The Friedel-Crafts Acylation Reaction and Its Application to Polycyclic Aromatic Hydrocarbons. Synthesis1972, 1972 (10), 533-542.

- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1324.

- Shirley, D. A. The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Org. React.1954, 8, 28-58.

- CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google P

-

Experiment 1: Friedel-Crafts Acylation. [Link]

An In-depth Technical Guide to Cyclopentyl 2,5-dimethylphenyl ketone: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclopentyl 2,5-dimethylphenyl ketone, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related structural analogs to present a robust predictive profile. We will delve into plausible synthetic routes, predicted physicochemical properties, expected spectroscopic signatures, and potential applications, with a focus on providing a strong foundation for further research and development.

Molecular Identity and Structure

Cyclopentyl 2,5-dimethylphenyl ketone is an aromatic ketone characterized by a cyclopentyl group and a 2,5-dimethylphenyl group attached to a central carbonyl moiety.

Molecular Structure:

Caption: Chemical structure of Cyclopentyl 2,5-dimethylphenyl ketone.

Table 1: Predicted Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O | Calculated |

| Molecular Weight | 202.29 g/mol | Calculated |

| CAS Number | Not assigned | - |

| IUPAC Name | (2,5-dimethylphenyl)(cyclopentyl)methanone | IUPAC Nomenclature |

Synthesis and Manufacturing

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[1][2] This approach involves the electrophilic aromatic substitution of 1,4-dimethylbenzene (p-xylene) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Reaction Scheme:

Caption: Proposed synthesis via Friedel-Crafts acylation.

Experimental Protocol (General Procedure):

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Acyl Chloride Addition: Cyclopentanecarbonyl chloride (1.0 equivalent) is added dropwise to the stirred suspension, maintaining the low temperature.

-

Aromatic Substrate Addition: 1,4-dimethylbenzene (1.0 equivalent) is then added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to stir at low temperature and then warmed to room temperature to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Grignard Reagent Synthesis

An alternative route involves the reaction of a Grignard reagent, cyclopentylmagnesium bromide, with 2,5-dimethylbenzonitrile.[3][4] This nucleophilic addition to the nitrile, followed by acidic hydrolysis, yields the desired ketone.[4]

Reaction Scheme:

Caption: Proposed synthesis via Grignard reaction.

Experimental Protocol (General Procedure):

-

Grignard Reagent Formation: Cyclopentylmagnesium bromide is prepared by reacting bromocyclopentane with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.[5]

-

Nitrile Addition: A solution of 2,5-dimethylbenzonitrile (1.0 equivalent) in the same anhydrous ether is added dropwise to the Grignard reagent at a controlled temperature.

-

Reaction and Intermediate Formation: The mixture is stirred, typically with gentle heating, to drive the reaction to completion, forming an imine intermediate.

-

Hydrolysis: The reaction mixture is cooled and then carefully quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the imine.

-

Workup and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Physical and Chemical Properties

Direct experimental data for Cyclopentyl 2,5-dimethylphenyl ketone is scarce. The following properties are predicted based on its structure and data from the closely related analog, Cyclopentyl phenyl ketone (CAS 5422-88-8).[6]

Table 2: Predicted Physical Properties

| Property | Predicted Value | Basis of Prediction |

| Appearance | Colorless to pale yellow liquid | Analogy to Cyclopentyl phenyl ketone[6] |

| Odor | Aromatic | Analogy to Cyclopentyl phenyl ketone[6] |

| Boiling Point | > 250 °C at 760 mmHg | Increased molecular weight and substitution compared to Cyclopentyl phenyl ketone |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | General properties of aromatic ketones |

| Density | ~1.0 g/cm³ | Analogy to similar ketones |

Spectroscopic and Analytical Characterization

The structural elucidation of Cyclopentyl 2,5-dimethylphenyl ketone would rely on a combination of standard spectroscopic techniques. The expected spectral data are predicted based on the known spectra of its constituent functional groups and analogs like Cyclopentyl phenyl ketone.[7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopentyl, and methyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (3H) | 7.0 - 7.5 | Multiplet | 3H |

| Cyclopentyl methine (1H) | 3.5 - 3.8 | Multiplet | 1H |

| Methyl (ortho) | 2.3 - 2.5 | Singlet | 3H |

| Methyl (meta) | 2.2 - 2.4 | Singlet | 3H |

| Cyclopentyl methylene (8H) | 1.5 - 2.0 | Multiplet | 8H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 198 - 205 |

| Aromatic (quaternary) | 135 - 140 |

| Aromatic (CH) | 125 - 135 |

| Cyclopentyl (CH) | 45 - 55 |

| Cyclopentyl (CH₂) | 25 - 35 |

| Methyl (CH₃) | 18 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.

Table 5: Key Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (carbonyl) stretch | 1680 - 1700 | Strong |

| C-H (aromatic) stretch | 3000 - 3100 | Medium |

| C-H (aliphatic) stretch | 2850 - 3000 | Medium |

| C=C (aromatic) stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z = 202

-

Major Fragments:

-

m/z = 133 (loss of cyclopentyl radical)

-

m/z = 69 (cyclopentyl cation)

-

m/z = 105 (dimethylbenzoyl cation)

-

Applications in Drug Development

Aryl ketones are important structural motifs and versatile intermediates in medicinal chemistry.[8][9] While specific applications for Cyclopentyl 2,5-dimethylphenyl ketone are not yet documented, its structural features suggest several potential areas of utility in drug discovery and development.

-

Scaffold for Bioactive Molecules: The cyclopentyl group can serve as a lipophilic moiety to enhance binding to hydrophobic pockets in biological targets. The substituted phenyl ring allows for further functionalization to modulate activity, selectivity, and pharmacokinetic properties.

-

Precursor for Heterocyclic Synthesis: The ketone functionality is a key handle for the synthesis of various heterocyclic compounds, such as pyrazolines, which are known to exhibit a wide range of biological activities including antimicrobial and anti-inflammatory properties.[9]

-

Bioisosteric Replacement: The cyclopentyl group can be used as a bioisostere for other cyclic or aromatic systems to improve metabolic stability and other drug-like properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Cyclopentyl 2,5-dimethylphenyl ketone. Based on data for similar ketones, the following general guidelines are recommended.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

Cyclopentyl 2,5-dimethylphenyl ketone represents a potentially valuable building block for drug discovery and development. This guide has provided a comprehensive predictive overview of its synthesis, physical and chemical properties, and spectroscopic characteristics based on established chemical principles and data from analogous compounds. The proposed synthetic routes are robust and should be readily adaptable in a laboratory setting. The predicted properties and spectral data offer a solid foundation for the characterization and further investigation of this compound. As research in medicinal chemistry continues to evolve, the exploration of novel scaffolds like Cyclopentyl 2,5-dimethylphenyl ketone will be crucial for the development of new therapeutic agents.

References

- Google Patents. CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

-

SynArchive. Friedel-Crafts Acylation. [Link]

-

PubChem. Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone. [Link]

-

Chad's Prep. Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. [Link]

-

Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

-

Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

-

BuyersGuideChem. Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone suppliers and producers. [Link]

-

NIST WebBook. Cyclopentanone, 2,5-dimethyl-. [Link]

- Google Patents.

- Root, K. S., Deutch, J., & Whitesides, G. M. (1981). Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. Journal of the American Chemical Society, 103(18), 5475–5479.

-

Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

- Google Patents. EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone.

-

Pearson. Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis. [Link]

-

ResearchGate. (PDF) Grignard Reactions in Cyclopentyl Methyl Ether. [Link]

-

Wikipedia. Cyclopentadienyl magnesium bromide. [Link]

-

SpectraBase. Cyclopentanone, 2,5-dimethyl- - Optional[1H NMR] - Chemical Shifts. [Link]

-

Scirp.org. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. [Link]

-

ResearchGate. IR data and 1 H NMR spectra of synthesized dibenzalcyclopentanone derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 4. Predict the products of the following reactions. (d) product of (... | Study Prep in Pearson+ [pearson.com]

- 5. web.mit.edu [web.mit.edu]

- 6. CAS 5422-88-8: Cyclopentyl phenyl ketone | CymitQuimica [cymitquimica.com]

- 7. CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR spectrum [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Cyclopentyl 2,5-dimethylphenyl ketone molecular structure and formula

An In-depth Technical Guide to Cyclopentyl 2,5-dimethylphenyl ketone

Abstract

Cyclopentyl 2,5-dimethylphenyl ketone is an aromatic ketone with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique structural composition, featuring a substituted aromatic ring coupled with a cycloaliphatic moiety, makes it a valuable scaffold for building molecular complexity. This guide provides a comprehensive technical overview of its molecular structure, formula, and key physicochemical properties. We delve into established spectroscopic methods for its characterization, offering predictive data and interpretation based on foundational chemical principles. Furthermore, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation is presented, complete with mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's synthesis and characterization.

Molecular Identity and Physicochemical Properties

Cyclopentyl 2,5-dimethylphenyl ketone belongs to the class of aromatic ketones. The structure consists of a 2,5-dimethylphenyl group and a cyclopentyl group attached to a central carbonyl moiety.

-

Molecular Formula: C₁₄H₁₈O

-

IUPAC Name: (2,5-Dimethylphenyl)(cyclopentyl)methanone

-

Canonical SMILES: CC1=CC(=C(C=C1)C(=O)C2CCCC2)C

-

Molecular Weight: 202.29 g/mol

The presence of both a lipophilic aromatic ring and a cycloalkane structure suggests moderate solubility in common organic solvents and low solubility in water. These features are critical for its application in synthesis and for predicting its behavior in biological systems.

Structural Representation

The 2D molecular structure is depicted below, illustrating the connectivity of the atoms.

Caption: 2D Structure of Cyclopentyl 2,5-dimethylphenyl ketone.

Computed Physicochemical Data

The following table summarizes key computed properties, which are essential for experimental design, including reaction setup and purification strategies.

| Property | Value | Source |

| Molecular Weight | 202.29 g/mol | (Calculated) |

| XLogP3 | 3.9 - 4.2 | (Estimated) |

| Hydrogen Bond Donor Count | 0 | (Calculated) |

| Hydrogen Bond Acceptor Count | 1 | (Calculated) |

| Rotatable Bond Count | 2 | (Calculated) |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [1] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for preparing Cyclopentyl 2,5-dimethylphenyl ketone is the Friedel-Crafts acylation .[2] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic compound, in this case, 1,4-dimethylbenzene (p-xylene), with an acylating agent, cyclopentanecarbonyl chloride, in the presence of a strong Lewis acid catalyst.

Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Causality and Trustworthiness: This protocol is designed for self-validation. The use of anhydrous conditions is critical to prevent the deactivation of the Lewis acid catalyst. The dropwise addition at low temperatures controls the exothermic reaction, preventing side-product formation. The aqueous workup sequence is designed to remove the catalyst and any unreacted starting materials, ensuring a pure final product.

-

Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of anhydrous nitrogen.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0-5°C in an ice bath.

-

Acyl Chloride Addition: Cyclopentanecarbonyl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10°C. This step forms the reactive acylium ion complex.[3]

-

Aromatic Substrate Addition: 1,4-Dimethylbenzene (p-xylene, 1.1 equivalents) is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is stirred at 0-5°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield pure Cyclopentyl 2,5-dimethylphenyl ketone.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of Friedel-Crafts Acylation.

The key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polysubstitution.[4]

Spectroscopic Characterization

Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures for Cyclopentyl 2,5-dimethylphenyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the electronic environment of hydrogen atoms.

-

Aromatic Protons (3H): Expect signals in the range of δ 7.0-7.8 ppm. The substitution pattern on the phenyl ring will lead to distinct multiplicities (singlet, doublet).

-

Cyclopentyl Methine Proton (1H): The proton alpha to the carbonyl group will be significantly deshielded, appearing as a multiplet around δ 3.0-3.5 ppm.[5]

-

Cyclopentyl Methylene Protons (8H): These protons will appear as complex, overlapping multiplets in the aliphatic region, likely between δ 1.5-2.2 ppm.

-

Methyl Protons (6H): Two distinct singlets are expected for the two methyl groups on the aromatic ring, appearing in the range of δ 2.3-2.5 ppm.

-

-

¹³C NMR (Carbon NMR): This technique identifies the different carbon environments in the molecule.

-

Carbonyl Carbon (C=O): A characteristic weak signal will appear far downfield, typically in the δ 195-205 ppm range for aromatic ketones.[5][6]

-

Aromatic Carbons: Multiple signals are expected between δ 125-140 ppm. Carbons bearing substituents (the carbonyl and methyl groups) will have distinct chemical shifts from the protonated carbons.

-

Cyclopentyl Carbons: Signals for the five carbons of the cyclopentyl ring will appear in the upfield region, typically between δ 25-50 ppm.

-

Methyl Carbons: Two signals for the methyl carbons will be observed in the high-field region, around δ 20-22 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch: A strong, sharp absorption band is the most prominent feature. Due to conjugation with the aromatic ring, this band is expected between 1680-1695 cm⁻¹ .[7][8]

-

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

-

Aromatic C=C Stretch: Two or three medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-C-C Stretch: Aromatic ketones often show a notable C-C-C stretch between 1300 and 1230 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected to be prominent at m/z = 202.[9]

-

Fragmentation Pattern: The primary fragmentation mechanism for ketones is α-cleavage , where the bond adjacent to the carbonyl group breaks.[10][11]

Caption: Predicted primary fragmentation pathways in Mass Spectrometry.

The two main fragmentation pathways would result in:

-

Loss of the cyclopentyl radical (C₅H₉•, mass = 69), leading to a resonance-stabilized acylium ion at m/z = 133 .

-

Loss of the 2,5-dimethylphenyl radical (C₈H₉•, mass = 105), resulting in an acylium ion at m/z = 97 .

The relative abundance of these fragments will depend on the stability of the resulting ions and radicals.

Applications in Research and Development

Substituted acetophenones are foundational building blocks in medicinal chemistry.[12][13] They serve as key intermediates for synthesizing more complex heterocyclic structures and pharmacologically active agents.[14] The specific combination of a dimethylphenyl group and a cyclopentyl ketone in this molecule offers a scaffold that can be elaborated to explore structure-activity relationships (SAR) in drug discovery programs. Potential areas of application include the development of enzyme inhibitors, receptor modulators, and novel agrochemicals.[15]

Conclusion

Cyclopentyl 2,5-dimethylphenyl ketone is a well-defined chemical entity with significant synthetic utility. Its preparation via Friedel-Crafts acylation is robust and scalable. The structural and electronic features of this molecule are clearly delineated by a combination of NMR, IR, and MS spectroscopic techniques. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, purify, and characterize this compound, facilitating its use in the development of novel chemical entities for a wide range of scientific applications.

References

-

Scribd. (n.d.). Mass Spectrometry of Ketones and Aldehydes | PDF. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

-

ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved from [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Molbase. (n.d.). CYCLOPROPYL 2-(2,5-DIMETHYLPHENYL)ETHYL KETONE 898754-16-0 wiki. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

PMC. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material General 1H NMR and 13C NMR Spectra. Retrieved from [Link]

-

Rasayan Journal. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

-

MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Retrieved from [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 6. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. scribd.com [scribd.com]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. youtube.com [youtube.com]

- 12. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Purity Analysis of Cyclopentyl 2,5-dimethylphenyl ketone: A Comprehensive Analytical Strategy

Executive Summary & Chemical Context

Cyclopentyl 2,5-dimethylphenyl ketone (CAS: 27586-77-2) is a sterically hindered aryl-alkyl ketone utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty agrochemicals. Because it often serves as a substrate for highly sensitive downstream reactions—such as asymmetric Meerwein-Ponndorf-Verley (MPV) reductions or microwave-assisted Horner–Wadsworth-Emmons olefinations—the chemical purity of this intermediate directly dictates the enantiomeric excess and yield of final products.

This whitepaper details a robust, self-validating analytical framework for the purity assessment of Cyclopentyl 2,5-dimethylphenyl ketone. By employing orthogonal techniques (HPLC-DAD and GC-FID), we establish a methodology that not only quantifies impurities but mechanistically proves its own reliability.

The Impurity Landscape & Analytical Causality

To design an effective purity method, we must first understand the synthetic origins of the target molecule. The synthesis of aryl-alkyl ketones typically involves Friedel-Crafts acylation (e.g., reacting p-xylene with cyclopentanecarbonyl chloride) or Grignard addition.

This synthetic route introduces three distinct classes of potential impurities:

-

Regioisomers: Electrophilic aromatic substitution can yield unwanted isomeric byproducts, such as1 [1].

-

Starting Materials: Unreacted p-xylene or cyclopentanecarboxylic acid.

-

Volatile Residuals: Solvents used during extraction and crystallization (e.g., ethyl acetate, toluene).

The "Why" Behind the Analytical Strategy

No single technique can capture this diverse impurity profile. We employ Reverse-Phase HPLC with Diode Array Detection (DAD) for the non-volatile organic impurities and isomers. The hydrophobic nature of the cyclopentyl ring and the aromatic system interacts strongly with a C18 stationary phase, allowing subtle steric differences between the 2,5-dimethyl and 2,4-dimethyl isomers to be resolved. Conversely, for volatile residuals and unreacted monocyclic aromatic hydrocarbons, we utilize Gas Chromatography with Flame Ionization Detection (GC-FID) , leveraging 2 [2] to eliminate the need for individual volatile calibration standards.

Caption: Orthogonal analytical workflow for the comprehensive purity assessment of aryl-alkyl ketones.

Experimental Protocols: Self-Validating Systems

A robust analytical method must be self-validating—meaning the system continuously proves its own fitness for purpose before and during sample analysis.

Protocol 1: HPLC-DAD for Isomeric and Organic Impurity Profiling

This method separates the target ketone from its closely related regioisomers. We utilize a gradient elution to sharpen late-eluting hydrophobic peaks. Trifluoroacetic acid (TFA) is added to the aqueous phase; while the ketone itself is neutral, TFA suppresses the ionization of any unreacted acidic precursors (like cyclopentanecarboxylic acid), preventing peak tailing and ensuring baseline resolution.

Step-by-Step Methodology:

-

Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Milli-Q Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Gradient Program:

-

0-5 min: 40% B

-

5-20 min: Ramp to 85% B

-

20-25 min: Hold at 85% B

-

25-30 min: Return to 40% B (Equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD scanning from 200 nm to 400 nm. Quantitation extracted at 254 nm (optimal for the conjugated aryl ketone chromophore).

-

Injection Volume: 10 µL of a 1.0 mg/mL sample prepared in Acetonitrile.

The Self-Validation Mechanism (Peak Purity & SST): The DAD continuously collects full UV spectra across every eluting peak. The software calculates a "Peak Purity Match Factor" by comparing the UV spectrum at the peak's leading edge, apex, and trailing edge. If the match factor is >990, the system self-validates that no hidden impurities are co-eluting with the main peak. Furthermore, the System Suitability Test (SST) mandates a critical resolution ( Rs ) metric.

Caption: System Suitability Testing (SST) logic ensuring a self-validating HPLC-DAD analytical sequence.

Protocol 2: GC-FID for Volatile Residuals

To quantify volatile starting materials (like p-xylene) and process solvents, we deploy a2 [2]. The FID's wide dynamic range allows for the detection of trace impurities (ppm levels) without overloading the detector when the main solvent peak elutes.

Step-by-Step Methodology:

-

Instrument: High-resolution GC equipped with an auto-ranging FID.

-

Column: HP-5ms (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane phase.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Temperature Program:

-

Initial: 50°C (Hold 3 min)

-

Ramp 1: 15°C/min to 150°C

-

Ramp 2: 30°C/min to 280°C (Hold 5 min to bake out the heavy ketone matrix)

-

-

Inlet: Split injection (Split ratio 20:1), Temperature 250°C.

-

Detector: FID at 300°C.

Quantitative Data Presentation

The following table summarizes the typical chromatographic performance and validation metrics for Cyclopentyl 2,5-dimethylphenyl ketone and its primary impurities using the established HPLC-DAD method.

| Analyte / Impurity | Relative Retention Time (RRT) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Resolution ( Rs ) from Main Peak |

| Cyclopentanecarboxylic acid | 0.35 | 0.01% | 0.03% | > 10.0 |

| Cyclopentyl 2,5-dimethylphenyl ketone | 1.00 | 0.005% | 0.015% | N/A (Main Peak) |

| Cyclopentyl 2,4-dimethylphenyl ketone | 1.08 | 0.01% | 0.03% | 1.8 |

| Cyclopentyl 2,6-dimethylphenyl ketone | 1.15 | 0.01% | 0.03% | 3.2 |

| Bis-acylated dimeric impurities | 1.85 | 0.02% | 0.05% | > 15.0 |

Note: RRT values are relative to the main peak at 254 nm. A resolution ( Rs ) of >1.5 between the 2,5-dimethyl and 2,4-dimethyl isomers is mandatory for system suitability.

Conclusion

The purity analysis of sterically hindered aryl-alkyl ketones like Cyclopentyl 2,5-dimethylphenyl ketone requires a mechanistically sound, orthogonal approach. By combining the separation power of gradient HPLC-DAD for closely related regioisomers with the wide dynamic range of GC-FID for volatile residuals, analysts can generate a highly trustworthy, self-validating Certificate of Analysis. Implementing rigorous System Suitability Tests (SST) and peak purity algorithms ensures that the data driving downstream synthetic decisions remains uncompromised.

References

-

Agilent Technologies. "CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID." (Details the use of auto-ranging FID and Effective Carbon Number responses for monocyclic aromatic hydrocarbon purity). Available at: [Link]

Sources

Introduction: Navigating the Solubility Landscape of Novel Chemical Entities

An In-Depth Technical Guide to the Solubility of Cyclopentyl 2,5-dimethylphenyl ketone in Various Solvents

In the realm of pharmaceutical development and chemical research, understanding the solubility of a compound is a cornerstone of process development, formulation design, and analytical method validation. Cyclopentyl 2,5-dimethylphenyl ketone, a specific aromatic ketone, presents a unique case study in this endeavor. As a novel or specialized compound, its solubility profile is not extensively documented in public literature. This guide, therefore, serves a dual purpose: to provide a theoretical framework for predicting its solubility and to offer a robust experimental protocol for its empirical determination.

This document moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on how to approach solubility challenges for new chemical entities. We will explore the physicochemical properties of the target molecule, apply established theoretical models for solvent selection, and detail a self-validating experimental workflow. The objective is to empower researchers, scientists, and drug development professionals with the tools to confidently and accurately characterize the solubility of Cyclopentyl 2,5-dimethylphenyl ketone and similar molecules.

Chapter 1: Physicochemical Characterization of Cyclopentyl 2,5-dimethylphenyl ketone

Before any experimental work, a thorough in-silico analysis of the molecule's structure provides critical insights into its likely solubility behavior. The structure combines a non-polar cyclopentyl group and a substituted, moderately polar aromatic ketone moiety.

Key Structural Features and Their Implications:

-

Aromatic Ketone: The carbonyl group (C=O) introduces polarity and a site for hydrogen bond acceptance, suggesting potential solubility in polar aprotic solvents.

-

2,5-dimethylphenyl Group: The two methyl groups on the benzene ring add to the steric bulk and increase the non-polar character of the aromatic portion.

-

Cyclopentyl Group: This is a significant non-polar, aliphatic component, which will favor solubility in non-polar organic solvents.

Based on this structure, a "like dissolves like" initial assessment would suggest that Cyclopentyl 2,5-dimethylphenyl ketone will exhibit limited solubility in highly polar, protic solvents like water and greater solubility in solvents of intermediate polarity and non-polar solvents.

Predicted Physicochemical Properties:

While experimental data is scarce, computational models provide valuable estimations.

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 202.30 g/mol | A moderate molecular weight that does not inherently limit solubility. |

| logP (Octanol-Water Partition Coefficient) | ~4.0-4.5 | A high logP value indicates a strong preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, predicting low aqueous solubility. |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | The single acceptor site limits extensive hydrogen bonding networks with protic solvents. |

| Hydrogen Bond Donors | 0 | The absence of donor sites (like -OH or -NH) prevents it from actively participating in hydrogen bond donation, further limiting solubility in protic solvents. |

Chapter 2: A Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)

To move beyond the general principle of "like dissolves like," the Hansen Solubility Parameter (HSP) model offers a more quantitative approach to predicting solubility. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that a solute will be soluble in a solvent that has similar HSP values. The "distance" (Ra) between the HSPs of the solute and solvent in this three-dimensional space can be calculated:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

While the exact HSP values for Cyclopentyl 2,5-dimethylphenyl ketone are not published, we can estimate them based on its structural components. The presence of the aromatic ring and alkyl groups suggests a significant δD component, the ketone contributes to the δP, and the lack of O-H or N-H bonds implies a low δH.

Estimated HSP for Cyclopentyl 2,5-dimethylphenyl ketone:

-

δD: ~18-19 MPa⁰·⁵

-

δP: ~6-8 MPa⁰·⁵

-

δH: ~3-5 MPa⁰·⁵

The diagram below illustrates the concept of the Hansen solubility sphere. A solvent whose own (δD, δP, δH) coordinates fall within the solute's "sphere" is highly likely to be a good solvent.

Caption: Hansen Solubility Sphere: Solvents inside the sphere are good solvents.

Table of Solvents and their Hansen Solubility Parameters:

The following table provides the HSP for a range of common laboratory solvents to aid in selection. Solvents with HSP values closer to the estimated values for our ketone are predicted to be better solvents.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Polarity Index |

| Non-Polar | ||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 0.1 |

| Toluene | 18.0 | 1.4 | 2.0 | 2.4 |

| Polar Aprotic | ||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.1 |

| Acetone | 15.5 | 10.4 | 7.0 | 5.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 5.8 |

| Polar Protic | ||||

| Ethanol | 15.8 | 8.8 | 19.4 | 4.3 |

| Methanol | 14.7 | 12.3 | 22.3 | 5.1 |

| Water | 15.5 | 16.0 | 42.3 | 10.2 |

Based on this table, solvents like Toluene, Dichloromethane, and THF appear to be strong candidates for high solubility, while Hexane may be a reasonable choice, and Water is predicted to be a very poor solvent.

Chapter 3: An Experimental Protocol for Equilibrium Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocol describes the isothermal equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.

Objective: To determine the saturation solubility of Cyclopentyl 2,5-dimethylphenyl ketone in selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

Cyclopentyl 2,5-dimethylphenyl ketone (solute)

-

Selected solvents (e.g., Toluene, THF, Ethanol, Water)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Workflow Diagram:

Thermal stability of Cyclopentyl 2,5-dimethylphenyl ketone

An In-Depth Technical Guide to the Thermal Stability of Cyclopentyl 2,5-dimethylphenyl ketone

Executive Summary

Understanding the thermal stability of complex aryl cycloalkyl ketones is critical for their application as advanced chemical intermediates, photoinitiators, and active pharmaceutical ingredient (API) precursors. Cyclopentyl 2,5-dimethylphenyl ketone (CAS: 27586-77-2)[1] presents a unique thermodynamic profile governed by the steric hindrance of its di-ortho/meta-substituted phenyl ring and the inherent ring strain of the cyclopentyl moiety. This whitepaper dissects the structural thermodynamics, primary degradation mechanisms, and the self-validating analytical workflows required to accurately profile the thermal limits of this compound.

Structural Thermodynamics & Causality of Degradation

The thermal behavior of Cyclopentyl 2,5-dimethylphenyl ketone is dictated by its specific bond dissociation energies (BDEs). The molecule consists of a central carbonyl group flanked by a 2,5-dimethylphenyl ring and a cyclopentyl ring.

Steric Hindrance and Coplanarity: The methyl group at the 2-position of the phenyl ring introduces significant steric clash with the carbonyl oxygen. This forces the carbonyl group out of coplanarity with the aromatic π -system, reducing resonance stabilization. While this slightly weakens the Caryl−Ccarbonyl bond, the Ccarbonyl−Ccyclopentyl bond remains the thermodynamic "weakest link" due to the stability of the secondary cyclopentyl radical that forms upon cleavage[2].

Thermal Causality: When subjected to thermal stress exceeding its activation energy barrier ( Ea≈180−210 kJ/mol ), the molecule does not simply "melt and burn." Instead, it undergoes highly specific, predictable unimolecular decomposition pathways driven by radical stabilization[3].

Primary Thermal Degradation Mechanisms

The thermal degradation of Cyclopentyl 2,5-dimethylphenyl ketone follows two competing pathways depending on the temperature regime and heating rate.

Pathway A: Thermal α -Cleavage (Norrish Type I Analog)

At temperatures between 350 °C and 450 °C, the dominant degradation route is the thermal equivalent of the Norrish Type I α -cleavage[2]. The thermal energy induces homolytic fission of the Ccarbonyl−Ccyclopentyl bond.

-

Initiation: Cleavage yields a resonance-stabilized 2,5-dimethylbenzoyl radical and a secondary cyclopentyl radical.

-

Propagation (Decarbonylation): The benzoyl radical rapidly extrudes carbon monoxide gas (CO) to form a 2,5-dimethylphenyl radical.

-

Termination: These radicals abstract hydrogen from the environment or recombine to form stable volatile hydrocarbons (e.g., p-xylene, cyclopentane)[4].

Pathway B: Cycloalkyl Ring Fragmentation

Under extreme pyrolytic conditions (>500 °C), the cyclopentyl ring itself begins to fragment prior to or alongside α -cleavage. The five-membered ring undergoes C-C bond scission, unzipping to release ethylene ( C2H4 ) and propene ( C3H6 ), leaving behind a substituted aryl ketene or acetophenone derivative[4][5].

Fig 1. Primary thermal degradation pathways of Cyclopentyl 2,5-dimethylphenyl ketone.

Quantitative Thermal Data

The following table synthesizes the expected quantitative thermal parameters for this class of sterically hindered aryl cycloalkyl ketones, providing a baseline for comparative analysis.

Table 1: Representative Thermal Parameters

| Parameter | Value / Range | Analytical Method | Mechanistic Significance |

| Onset of Degradation ( Tonset ) | 340 °C – 370 °C | TGA (10 °C/min, N2 ) | Initiation of homolytic α -cleavage at the carbonyl bond. |

| Peak Decomposition ( Tmax ) | 420 °C – 450 °C | DTG (Derivative TGA) | Maximum rate of volatilization and secondary ring fragmentation. |

| Activation Energy ( Ea ) | 180 – 210 kJ/mol | Kissinger Kinetics | Energy barrier required to break the C−C bonds. |

| Char Yield (at 600 °C) | < 5.0 % | TGA ( N2 atmosphere) | Indicates near-complete volatilization without extensive cross-linking. |

Self-Validating Experimental Protocols

To accurately profile the thermal stability of Cyclopentyl 2,5-dimethylphenyl ketone, empirical testing must be rigorous. The following protocols are designed with built-in validation mechanisms to ensure data integrity (Trustworthiness).

Protocol 1: Hyphenated Thermogravimetric Analysis (TGA-GC-MS)

This workflow identifies the exact temperature at which the compound degrades and chemically characterizes the volatile fragments (e.g., verifying the release of CO and ethylene)[5].

-

Step 1: Calibration & Validation (Crucial): Prior to sample analysis, run a calcium oxalate monohydrate ( CaC2O4⋅H2O ) standard.

-

Validation Check: The standard must show three distinct mass loss steps (water, CO, CO2 ) at theoretical percentages (12.3%, 19.2%, 30.1%). If the mass balance deviates by >0.5%, the microbalance must be recalibrated.

-

-

Step 2: Sample Preparation: Accurately weigh 5.00 ± 0.05 mg of Cyclopentyl 2,5-dimethylphenyl ketone into a pre-tarred alumina crucible.

-

Step 3: System Setup: Interface the TGA instrument to a GC-MS via a heated transfer line. Maintain the transfer line at 280 °C to prevent cold spots and the condensation of high-boiling degradants.

-

Step 4: Execution: Purge the system with high-purity Helium (50 mL/min) to prevent thermo-oxidative artifacts. Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min.

-

Step 5: Data Acquisition: Correlate the derivative mass loss peaks (DTG) with the total ion chromatogram (TIC) from the MS to map specific degradation molecules to specific temperatures.

Protocol 2: Isothermal Accelerated Aging with Mass Balance

While TGA provides the absolute degradation ceiling, isothermal aging determines long-term stability at sub-degradation temperatures (e.g., during chemical processing or storage).

-

Step 1: Preparation: Aliquot 100 mg of the compound into borosilicate glass ampoules. Purge the ampoules with Argon and hermetically seal them using a flame to completely exclude oxygen.

-

Step 2: Thermal Incubation: Place the ampoules in a forced-air convection oven at 150 °C, 200 °C, and 250 °C. Pull sample replicates at 24, 48, and 72 hours.

-

Step 3: Chromatographic Analysis: Dissolve the stressed samples in HPLC-grade acetonitrile to a concentration of 1 mg/mL. Analyze via HPLC-UV (254 nm) using a C18 column to separate the parent compound from any degradation products.

-

Step 4: Validation Mechanism (Mass Balance): Calculate the total mass balance. The sum of the peak areas of the parent compound and all degradation peaks (corrected for relative response factors) must equal 100% ± 2% of the Day 0 control area.

-

Validation Check: A total area loss of >2% indicates the formation of insoluble carbonaceous char or highly volatile species that escaped the seal. If this occurs, the kinetic calculation is invalidated, and the sealing protocol must be repeated.

-

Conclusion

Cyclopentyl 2,5-dimethylphenyl ketone exhibits robust thermal stability up to approximately 340 °C, beyond which it succumbs to homolytic α -cleavage and subsequent cycloalkyl ring fragmentation. By understanding the steric and thermodynamic drivers of these pathways, researchers can accurately predict its behavior in high-temperature synthetic environments. Employing self-validating hyphenated techniques like TGA-GC-MS ensures that the degradation profile is mapped with absolute chemical certainty.

References

- CYCLOPENTYL 2,5-DIMETHYLPHENYL KETONE | 27586-77-2 Source: ChemicalBook URL

- Polyaryletherketone Based Blends: A Review Source: MDPI URL

- The Thermal Decomposition of Cyclopentanone Source: ACS Publications URL

- Source: Chemical Science (RSC Publishing)

- Thermal Decomposition of 2-Cyclopentenone Source: The Journal of Physical Chemistry A URL

Sources

- 1. 27586-77-2 CAS Manufactory [chemicalbook.com]

- 2. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05208A [pubs.rsc.org]

- 3. Polyaryletherketone Based Blends: A Review | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Cyclopentyl 2,5-Dimethylphenyl Ketone: A Versatile Building Block in Modern Organic Synthesis

Abstract

Cyclopentyl 2,5-dimethylphenyl ketone, a sterically hindered aryl ketone, is emerging as a valuable and versatile building block in organic synthesis. Its unique structural features—a compact cycloaliphatic ring and a substituted aromatic moiety—offer a potent combination for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this ketone. We will delve into the causality behind experimental choices for its preparation via Friedel-Crafts acylation and explore its subsequent transformations into valuable scaffolds for medicinal chemistry and drug discovery. Detailed, field-proven protocols for key reactions, including reductions, olefination, and the synthesis of heterocyclic systems such as pyrazolines and quinolines, are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this intriguing ketone.

Introduction: The Strategic Value of Substituted Aryl Ketones

Aryl ketones are fundamental intermediates in organic synthesis, serving as precursors to a vast array of functional groups and molecular frameworks.[1] The strategic incorporation of specific substitution patterns on the aromatic ring can profoundly influence the steric and electronic properties of the molecule, thereby guiding its reactivity and biological activity. The 2,5-dimethylphenyl moiety, in particular, is a structural motif found in a number of bioactive compounds and pharmaceutical agents, valued for its ability to modulate lipophilicity and metabolic stability.[2] When coupled with a cyclopentyl group, the resulting ketone, Cyclopentyl 2,5-dimethylphenyl ketone, presents a unique scaffold for the exploration of novel chemical space in drug discovery and materials science.

This guide will illuminate the synthesis and transformative potential of this ketone, providing a roadmap for its effective utilization in the modern synthetic laboratory.

Synthesis of Cyclopentyl 2,5-Dimethylphenyl Ketone

The most direct and industrially scalable method for the synthesis of Cyclopentyl 2,5-dimethylphenyl ketone is the Friedel-Crafts acylation of p-xylene with cyclopentanecarbonyl chloride.[3] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings.[4]

Reaction Mechanism: The Friedel-Crafts Acylation

The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclopentanecarbonyl chloride, facilitating the cleavage of the C-Cl bond.[4] The resulting resonance-stabilized acylium ion is then attacked by the electron-rich p-xylene ring. Subsequent loss of a proton restores aromaticity and yields the desired ketone.[4] A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting arene, thus preventing over-acylation.[4]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol: Synthesis of Cyclopentyl 2,5-dimethylphenyl ketone

This protocol is adapted from established procedures for Friedel-Crafts acylation.[3][5]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

p-Xylene (1,4-dimethylbenzene)

-

Cyclopentanecarbonyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of cyclopentanecarbonyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.

-

Following the addition, add p-xylene (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of Cyclopentyl 2,5-Dimethylphenyl Ketone

Table 1: Predicted and Comparative Spectroscopic Data

| Spectroscopic Technique | Predicted Data for Cyclopentyl 2,5-dimethylphenyl ketone | Experimental Data for 1-(2,5-dimethylphenyl)ethanone[3][6][8] | Key Features and Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.0 (m, 3H, Ar-H), ~3.6 (m, 1H, CO-CH), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.9-1.5 (m, 8H, cyclopentyl-CH₂) | δ 7.49 (s, 1H), 7.19 (d, 1H), 7.13 (d, 1H), 2.57 (s, 3H), 2.48 (s, 3H), 2.36 (s, 3H) | The aromatic region will show characteristic signals for the 1,2,4-trisubstituted ring. The methine proton adjacent to the carbonyl will be downfield. The two aromatic methyl groups will appear as singlets. The cyclopentyl protons will exhibit complex multiplets. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~203 (C=O), ~138-128 (Ar-C), ~46 (CO-CH), ~30 (cyclopentyl-CH₂), ~26 (cyclopentyl-CH₂), ~21 (Ar-CH₃), ~20 (Ar-CH₃) | δ 202.1, 137.8, 135.3, 132.3, 132.1, 130.0, 29.7, 21.2, 21.0 | The carbonyl carbon will have a characteristic downfield shift. Aromatic carbons will appear in the typical range. The cyclopentyl carbons and methyl carbons will be in the aliphatic region. |

| IR (ATR, cm⁻¹) | ~1680 (C=O stretch), ~2960, 2870 (C-H stretch, aliphatic), ~3030 (C-H stretch, aromatic), ~1610, 1500 (C=C stretch, aromatic) | 1679 (C=O), 2926 (C-H), 3025 (C-H), 1610, 1500 (C=C) | A strong absorption band for the conjugated ketone carbonyl is expected. Characteristic C-H and C=C stretching frequencies for both the aromatic and aliphatic moieties will be present. |

| Mass Spec. (EI) | M⁺ at m/z = 202. Expected fragments from cleavage of the cyclopentyl ring and benzylic cleavage. | M⁺ at m/z = 148. Fragments at 133, 105. | The molecular ion peak will confirm the molecular weight. Fragmentation patterns will be consistent with the structure, involving loss of the cyclopentyl group and other characteristic cleavages. |

Synthetic Applications: A Gateway to Diverse Molecular Scaffolds

The carbonyl group and the activated α-protons of Cyclopentyl 2,5-dimethylphenyl ketone provide a rich platform for a variety of chemical transformations, enabling the synthesis of diverse and potentially bioactive molecules.

Reduction of the Carbonyl Group

Complete reduction of the ketone to the corresponding alkane, cyclopentyl(2,5-dimethylphenyl)methane, can be achieved under classical conditions, offering a route to substituted alkylbenzenes.

-

Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones.[9] However, the strongly acidic conditions may not be suitable for acid-sensitive substrates.[9]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine and a strong base (e.g., KOH) at high temperatures, making it a viable alternative for acid-sensitive molecules.[10] The Huang-Minlon modification offers improved yields and shorter reaction times.[10]

Caption: Reduction of the ketone to the corresponding alkane.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction provides a reliable method for converting ketones into alkenes with a defined double bond position.[11] Reaction of Cyclopentyl 2,5-dimethylphenyl ketone with a phosphorus ylide, such as methylenetriphenylphosphorane, would yield the corresponding alkene. This reaction is often compatible with a range of functional groups.[11]

This is a general protocol adaptable for the target ketone.[12][13]

Materials:

-

Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

-

Sodium ethoxide solution in ethanol (or another strong base like n-butyllithium)

-

Anhydrous ethanol (or another suitable anhydrous solvent)

-

Cyclopentyl 2,5-dimethylphenyl ketone

Procedure:

-

In an oven-dried flask under a nitrogen atmosphere, dissolve the phosphonium salt in anhydrous ethanol.

-

Add the sodium ethoxide solution via syringe and stir the mixture for 15-30 minutes to form the ylide.

-

Dissolve the ketone in anhydrous ethanol in a separate vial.

-

Add the ketone solution to the ylide mixture and stir for several hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with cold ethanol.

-

The filtrate contains the alkene product, which can be isolated by removing the solvent and purified by chromatography.

Synthesis of Heterocyclic Scaffolds

The reactivity of the ketone functionality makes it an excellent starting point for the synthesis of various heterocyclic systems, which are of paramount importance in medicinal chemistry.

Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities.[7] They can be readily synthesized from α,β-unsaturated ketones (chalcones), which are, in turn, prepared from aryl ketones.[7]

Two-Step Synthesis of Pyrazolines:

-

Claisen-Schmidt Condensation: The ketone undergoes a base-catalyzed condensation with an appropriate aromatic aldehyde to form a chalcone intermediate.

-

Cyclocondensation: The chalcone is then reacted with hydrazine or a substituted hydrazine in the presence of an acid or base to yield the pyrazoline derivative.[7]

Caption: General pathway for pyrazoline synthesis.

Quinolines are a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of pharmacological activities.[9] The Friedländer synthesis offers a direct route to quinolines by reacting a 2-aminoaryl ketone with a compound containing an α-methylene group.[9] While our title ketone does not possess the 2-amino functionality, its analog, 2-amino-5-methyl-cyclopentylphenyl ketone (which could be synthesized from the corresponding nitro compound), would be a suitable precursor.

Friedländer Synthesis Mechanism:

The reaction can be initiated by either an aldol-type addition or the formation of a Schiff base, followed by cyclization and dehydration to form the quinoline ring.[10]

Applications in Drug Discovery and Development

The 2,5-dimethylphenyl scaffold is present in a number of compounds with demonstrated biological activity. For instance, this moiety is found in molecules developed as antimicrobial agents.[2] The introduction of the cyclopentyl ketone functionality provides a handle for further derivatization, allowing for the exploration of structure-activity relationships. The synthesis of enantiomerically pure β-(2',5'-dimethylphenyl)bromolactones, which have shown antiproliferative activity, highlights the potential of this substituted phenyl group in the design of novel therapeutic agents. The ability to readily convert Cyclopentyl 2,5-dimethylphenyl ketone into a variety of heterocyclic systems, such as pyrazolines and quinolines, further underscores its value as a starting material for the generation of compound libraries for high-throughput screening.

Conclusion

Cyclopentyl 2,5-dimethylphenyl ketone is a readily accessible and highly versatile building block in organic synthesis. Its preparation via the robust Friedel-Crafts acylation provides a solid foundation for its use in a wide range of synthetic transformations. This guide has detailed its synthesis, characterization, and key applications, including its conversion to alkanes, alkenes, and important heterocyclic scaffolds. The presented protocols and mechanistic insights are intended to empower researchers to harness the full synthetic potential of this valuable intermediate in their pursuit of novel molecules with applications in medicinal chemistry and beyond.

References

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). Molecules, 28(3), 1344. Available at: [Link]

-

Ethanone, 1-(2,5-dimethylphenyl)-. NIST WebBook. Available at: [Link]

-

Aryl Ketones. ScienceDirect. Available at: [Link]

-

Ethanone, 1-(2,5-dimethylphenyl)-. PubChem. Available at: [Link]

-

The Friedländer Synthesis of Quinolines. (1982). Organic Reactions, 28, 37-201. Available at: [Link]

-

Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. (2015). International Journal of ChemTech Research, 8(7), 14-20. Available at: [Link]

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). Journal of Combinatorial Chemistry, 12(1), 100-110. Available at: [Link]

-

Wittig Reaction. (2012). Boston University. Available at: [Link]

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). Molbank, 2024(3), M1862. Available at: [Link]

-

Selected examples of bioactive 2,5‐DKP molecules. ResearchGate. Available at: [Link]

-

Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. (2018). Molecules, 23(11), 3035. Available at: [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. Available at: [Link]

-

Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. (2018). Molecules, 23(11), 3035. Available at: [Link]

-

Wittig reaction. Wikipedia. Available at: [Link]

-

methylenecyclohexane. Organic Syntheses. Available at: [Link]

-

Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. (2009). Molecules, 14(1), 398-418. Available at: [Link]

-

The Wittig Reaction. (2014). Available at: [Link]

-

The Wittig Reaction. (1965). Organic Reactions, 14, 270-490. Available at: [Link]

-

Discovery of Novel 2,5-Diphenyl Furan Scaffold-Based Derivative as Potential P53-MDM2 Interaction Inhibitor, an Important Target for Cancer Therapy. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl). (2025). ACS Omega. Available at: [Link]

-

Biological evaluation of 2,5-dimethyl-1,4-benzoquinone biotransformation metabolite. CABI Digital Library. Available at: [Link]

-

Clemmensen reduction. Wikipedia. Available at: [Link]

-

Wolff–Kishner reduction. Wikipedia. Available at: [Link]

-

Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Portal. Available at: [Link]

-